molecular formula C8H13N3O2 B8627243 Methyl 4-amino-5-isopropylpyrazol-3-carboxylate

Methyl 4-amino-5-isopropylpyrazol-3-carboxylate

Cat. No. B8627243
M. Wt: 183.21 g/mol
InChI Key: QXNSDCMEKMRURR-UHFFFAOYSA-N
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Patent
US07745450B2

Procedure details

To a solution of methyl-5-isopropyl-4-nitropyrazol-3-carboxylate (7.34 g, 34.4 mmol) in 36 mL n-propanol, 6 mL water and 5.6 mL 10 M HCl was added 0.55 g PtO2. The mixture was stirred under hydrogen atmosphere (760 torr) for 9 hours. The reaction mixture was filtered and the filtrate was concentrated t dryness in vacuo. The desired amine was liberated by treatment of aq. ammonia during extraction into chloroform. The product crystallized after evaporation; yield 95%; mp=122-123. MS (EI, 70 eV, direct inlet): 183 (88; C8H13N3O2+; −1.0), 168(59), 152(3), 136(100), 108(8), 80(16), 68(20). 1H NMR (400 MHz, CDCl3): 1.31 d (6H; J=6.9 Hz), 2.93 sept (1H), 3.9 s (3H). IR (KBr, cm−1): 3399, 3296, 1710, 1626, 1584, 1302.
Name
methyl-5-isopropyl-4-nitropyrazol-3-carboxylate
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.55 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:9]([N+:10]([O-])=O)=[C:8]([CH:13]([CH3:15])[CH3:14])[NH:7][N:6]=1)=[O:4]>C(O)CC.O.Cl.O=[Pt]=O>[NH2:10][C:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][NH:7][C:8]=1[CH:13]([CH3:15])[CH3:14]

Inputs

Step One
Name
methyl-5-isopropyl-4-nitropyrazol-3-carboxylate
Quantity
7.34 g
Type
reactant
Smiles
COC(=O)C1=NNC(=C1[N+](=O)[O-])C(C)C
Name
Quantity
36 mL
Type
solvent
Smiles
C(CC)O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
5.6 mL
Type
solvent
Smiles
Cl
Name
Quantity
0.55 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen atmosphere (760 torr) for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated t dryness in vacuo
EXTRACTION
Type
EXTRACTION
Details
The desired amine was liberated by treatment of aq. ammonia during extraction into chloroform
CUSTOM
Type
CUSTOM
Details
The product crystallized
CUSTOM
Type
CUSTOM
Details
after evaporation

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
NC=1C(=NNC1C(C)C)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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